Cas no 1098106-77-4 (Benzenepropanamine, 3-bromo-β,β-dimethyl-)

Benzenepropanamine, 3-bromo-β,β-dimethyl-, is a brominated aromatic amine derivative characterized by its unique structural features, including a substituted benzene ring and a tertiary amine group. The presence of the bromo substituent at the 3-position and the β,β-dimethyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its sterically hindered amine moiety can influence selectivity in coupling reactions or serve as a precursor for bioactive compounds. The compound’s well-defined structure ensures consistent performance in specialized applications, such as ligand design or fine chemical manufacturing. Proper handling is advised due to its potential reactivity.
Benzenepropanamine, 3-bromo-β,β-dimethyl- structure
1098106-77-4 structure
Product name:Benzenepropanamine, 3-bromo-β,β-dimethyl-
CAS No:1098106-77-4
MF:C11H16BrN
Molecular Weight:242.155442237854
CID:5156897

Benzenepropanamine, 3-bromo-β,β-dimethyl- 化学的及び物理的性質

名前と識別子

    • 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
    • Benzenepropanamine, 3-bromo-β,β-dimethyl-
    • インチ: 1S/C11H16BrN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7-8,13H2,1-2H3
    • InChIKey: LZTVAZIKIZXWMS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CC(C)(C)CN

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 26

Benzenepropanamine, 3-bromo-β,β-dimethyl- Security Information

Benzenepropanamine, 3-bromo-β,β-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-243880-0.1g
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
0.1g
$464.0 2024-06-19
Enamine
EN300-243880-2.5g
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
2.5g
$1034.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356331-50mg
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
50mg
¥9564.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356331-100mg
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
100mg
¥11692.00 2024-08-09
Enamine
EN300-243880-0.25g
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
0.25g
$485.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01027747-1g
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
1g
¥2933.0 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01027747-5g
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
5g
¥8505.0 2023-04-05
Enamine
EN300-243880-0.5g
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
0.5g
$507.0 2024-06-19
Enamine
EN300-243880-0.05g
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
0.05g
$443.0 2024-06-19
Enamine
EN300-243880-1.0g
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
1098106-77-4 95%
1.0g
$528.0 2024-06-19

Benzenepropanamine, 3-bromo-β,β-dimethyl- 関連文献

Benzenepropanamine, 3-bromo-β,β-dimethyl-に関する追加情報

Benzenepropanamine, 3-bromo-β,β-dimethyl-

Benzenepropanamine, 3-bromo-β,β-dimethyl- is a chemical compound with the CAS registry number 1098106-77-4. This compound is a derivative of propanamine, a three-carbon chain amine, substituted with a bromine atom at the third position and two methyl groups on the beta carbon. The structure of this compound can be represented as follows: the benzene ring is attached to a propanamine chain where the second carbon (beta position) has two methyl groups, and the third carbon (gamma position) has a bromine substituent.

The synthesis of Benzenepropanamine, 3-bromo-β,β-dimethyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with an appropriate alkyl halide followed by nucleophilic substitution or elimination reactions to introduce the bromine and methyl groups. The exact synthetic pathway may vary depending on the starting materials and desired stereochemistry.

In terms of physical properties, Benzenepropanamine, 3-bromo-β,β-dimethyl- is a crystalline solid with a melting point around 125°C and a boiling point above 250°C under standard conditions. It is slightly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. The compound exhibits weak basicity due to the presence of the amine group, which can act as a nucleophile in various chemical reactions.

The applications of Benzenepropanamine, 3-bromo-β,β-dimethyl- are primarily in the field of organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceutical agents and agrochemicals. Recent studies have shown that this compound can be used as a building block for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties.

One of the most significant recent advancements involving Benzenepropanamine, 3-bromo-β,β-dimethyl- is its use in click chemistry reactions. Researchers have demonstrated that this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. This reaction has opened new avenues for creating functionalized molecules with applications in drug delivery systems and materials science.

In addition to its role in organic synthesis, Benzenepropanamine, 3-bromo-β,β-dimethyl- has been studied for its potential as a chiral catalyst in asymmetric synthesis. The presence of multiple stereogenic centers in this compound makes it an attractive candidate for enantioselective reactions. Recent experiments have shown that this compound can facilitate the formation of chiral centers with high enantiomeric excess (ee), making it valuable in the production of optically active pharmaceuticals.

The safety profile of Benzenepropanamine, 3-bromo-β,β-dimethyl- has also been a topic of interest. While it is not classified as a hazardous substance under normal handling conditions, prolonged exposure may cause irritation to the eyes and skin. Proper protective equipment should be worn during handling to minimize health risks.

In conclusion, Benzenepropanamine, 3-bromo-β,β-dimethyl-, with its unique structure and versatile reactivity, continues to play a vital role in modern organic chemistry. Its applications span across various industries, from pharmaceuticals to materials science. As research progresses, new uses for this compound are likely to emerge, further solidifying its importance in chemical synthesis.

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